REACTION_CXSMILES
|
C1C(C(O)CCCN2CC3C4C=C(F)C=CC=4N(C4C=CC(F)=CC=4)C=3CC2)=CC=C(F)C=1.[F:34][C:35]1[CH:40]=[CH:39][C:38]([NH:41]N)=[CH:37][CH:36]=1.[C:43]([N:48]1[CH2:53][CH2:52][C:51](=O)[CH2:50][CH2:49]1)([O:45][CH2:46][CH3:47])=[O:44]>>[F:34][C:35]1[CH:40]=[CH:39][C:38]2[NH:41][C:51]3[CH2:52][CH2:53][N:48]([C:43]([O:45][CH2:46][CH3:47])=[O:44])[CH2:49][C:50]=3[C:37]=2[CH:36]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C(CCCN2CCC3=C(C=4C=C(C=CC4N3C=5C=CC(=CC5)F)F)C2)O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)N1CCC(CC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=2C3=C(NC2C=C1)CCN(C3)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |